Sitaxentan

Descripción

Propiedades

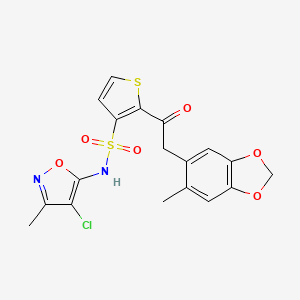

IUPAC Name |

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWXUGHIIBDVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057673 | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

184036-34-8, 210421-64-0 | |

| Record name | Sitaxentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitaxentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitaxentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SITAXENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Grignard Reagent-Mediated Coupling

The primary synthesis route involves a Grignard reagent to form the thiophene-acetyl-isoxazole backbone. As detailed in, 5-chloromethyl-6-methylbenzo[d]dioxole undergoes magnesium-activated coupling with N-methoxy-N-methyl-3-(4-chloro-3-methyl-5-isoxazolylsulfamoyl)-2-thiophenecarboxamide (Weinreb amide) in tetrahydrofuran (THF). Key steps include:

- Chloromethylation : 5-Methylbenzo[d]dioxole reacts with formaldehyde and hydrochloric acid in methylene chloride, catalyzed by tetrabutylammonium bromide, yielding 5-chloromethyl-6-methylbenzo[d]dioxole at 80% recovery after recrystallization.

- Grignard Reagent Formation : Magnesium powder reacts with 5-chloromethyl-6-methylbenzo[d]dioxole in THF at temperatures below 8°C to suppress Wurtz coupling. Vigorous stirring and low temperatures (<8°C) ensure high reagent fidelity.

- Nucleophilic Addition : The Grignard reagent attacks the Weinreb amide at 0°C, followed by acid quenching (1M HCl) and extraction with ethyl acetate. THF removal under reduced pressure yields sitaxsentan as light-yellow plates after recrystallization from ethyl acetate/hexane (51.5% recovery).

Optimization : Substituting tetrabutylammonium bromide with tetrabutylammonium chloride reduces by-products during chloromethylation, enhancing yield to 52.6% for sitaxsentan and 54.2% for its sodium salt.

Alternative Pathway via Chloroisoxazole Intermediate

A divergent approach begins with 5-amino-3-methylisoxazole, which undergoes chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C to form 5-chloro-3-methylisoxazole (87% yield). Subsequent coupling with a commercially available thiophene-sulfonamide derivative under palladium catalysis affords sitaxsentan. While this method avoids Grignard chemistry, it requires stringent anhydrous conditions and specialized catalysts, limiting scalability.

Critical Reaction Parameters

Temperature and Catalyst Effects

- Grignard Reaction Stability : Maintaining temperatures below 8°C prevents Wurtz coupling, a side reaction that depletes the Grignard reagent. Elevated temperatures (>20°C) reduce yields by 30–40% due to magnesium passivation.

- Catalyst Selection : Tetrabutylammonium halides accelerate benzodioxole chloromethylation. Bromide catalysts yield higher purity but require post-reaction hexane recrystallization, whereas chloride variants minimize by-product formation.

Solvent and Workup Strategies

- THF vs. Ether : THF’s higher polarity facilitates magnesium activation but necessitates rigorous drying to prevent proto-decomposition. Diethyl ether alternatives, though cheaper, prolong reaction times.

- Acid Quenching : Rapid HCl addition post-coupling ensures complete protonation of intermediates, preventing retro-aldol side reactions. Ethyl acetate extraction followed by sodium sulfate drying achieves >95% organic phase recovery.

Sodium Salt Formation

Sitaxsentan’s sodium salt, the bioactive form, is synthesized by treating the free acid with saturated sodium bicarbonate. The resultant mixture is stirred in dichloromethane/ether (1:2) to precipitate the sodium salt, which is filtered and dried under vacuum (54.2% yield).

Purity Enhancement : Recrystallization from ethyl acetate/hexane produces polymorph A, characterized by X-ray diffraction as the thermodynamically stable form.

Analytical Validation

Nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC-MS/MS) confirm structural integrity. Key spectral data include:

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.78 (s, 2H, CH₂), 6.02 (s, 2H, OCH₂O).

- LC-MS/MS : m/z 453→417 for sitaxsentan and m/z 475→58 for sildenafil (used in pharmacokinetic studies).

Comparative Analysis of Methods

The Grignard approach, despite longer reaction times, offers superior scalability and lower by-product generation, making it preferable for large-scale production.

Análisis De Reacciones Químicas

Tipos de Reacciones: Sitaxentan experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus aminas correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo sulfonamida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas.

Sustitución: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pulmonary Arterial Hypertension (PAH)

Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered sitaxsentan at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:

- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).

- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .

Table 1: Summary of Clinical Trial Results for Sitaxsentan in PAH

| Parameter | Placebo (n=60) | Sitaxsentan 100 mg (n=55) | Sitaxsentan 300 mg (n=63) |

|---|---|---|---|

| Peak VO2 Change | - | +3.1% | - |

| 6-Minute Walk Distance Change | - | +35 m | +33 m |

| Functional Class Improvement | - | Yes | Yes |

| Cardiac Index Improvement | - | Yes | Yes |

Combination Therapy

Sitaxsentan has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .

Safety Profile

While sitaxsentan is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .

Case Study: Efficacy in HIV-Related PAH

A reported case involved a successful switch to sitaxsentan for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .

Case Study: Severe Hepatitis

Another significant case documented acute severe hepatitis induced by sitaxsentan in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of sitaxsentan, suggesting an idiosyncratic reaction to the drug .

Mecanismo De Acción

Sitaxentan es un antagonista competitivo de la endotelina-1 en los receptores de endotelina-A y endotelina-B. En condiciones normales, la unión de la endotelina-1 a estos receptores provoca vasoconstricción pulmonar. Al bloquear esta interacción, this compound disminuye la resistencia vascular pulmonar. This compound has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, making it highly selective .

Compuestos Similares:

Bosentan: Otro antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar. A diferencia de this compound, bosentan es un antagonista no selectivo del receptor de endotelina.

Ambrisentan: Un antagonista selectivo del receptor de endotelina-A con un mecanismo de acción similar al de this compound, pero con un perfil de seguridad diferente.

Comparación:

Selectividad: this compound es altamente selectivo para los receptores de endotelina-A, mientras que bosentan no es selectivo.

Perfil de Seguridad: this compound se retiró del mercado debido a preocupaciones sobre la toxicidad hepática, mientras que bosentan y ambrisentan tienen diferentes perfiles de seguridad.

Eficacia: The efficacy of this compound in clinical trials was comparable to that of bosentan, but the hepatotoxicity of this compound outweighed its benefits .

La selectividad única de this compound para los receptores de endotelina-A y su promesa inicial en el tratamiento de la hipertensión arterial pulmonar destacan su importancia, a pesar de su eventual retiro del mercado debido a preocupaciones de seguridad.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pharmacological Profile

Efficacy in PAH

A. 6-Minute Walk Distance (6MWD):

- Sitaxsentan (100 mg): Placebo-corrected improvement of 35 m (STRIDE-1) and 58 m in CTD-PAH subgroups .

- Bosentan: Placebo-corrected improvement of 31 m (BREATHE-1 trial) .

- Ambrisentan: Improvement of 51 m (ARIES trial) .

- Macitentan: Improvement of 22 m (SERAPHIN trial) .

B. Hemodynamic Improvements:

- Sitaxsentan: Reduced mean pulmonary artery pressure (mPAP) by 25 mmHg and pulmonary vascular resistance (PVR) by 2311 dyn·s·cm⁻⁵ . Comparable efficacy in idiopathic PAH (IPAH) and CTD-PAH subgroups .

- Bosentan: Reduced PVR by 223 dyn·s·cm⁻⁵ (BREATHE-1) .

- Ambrisentan: Reduced PVR by 226 dyn·s·cm⁻⁵ (ARIES) .

C. Functional Class Improvement (NYHA/WHO):

- Sitaxsentan: 24–32% of patients improved by ≥1 class vs. 16% with placebo .

- Bosentan: 34% improvement vs. placebo .

- Ambrisentan: 33% improvement vs. placebo .

Long-Term Outcomes

- Sitaxsentan: 1-year survival rate of 96% vs. 88% with bosentan in an open-label extension study .

- Macitentan: Demonstrated 30% risk reduction in morbidity/mortality events over 3.5 years (SERAPHIN) .

Key Differentiators and Limitations

- Advantages of Sitaxsentan:

- Limitations: Market withdrawal due to hepatotoxicity at higher doses . Limited data in PAH associated with congenital heart disease (CHD) .

Actividad Biológica

Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of sitaxsentan, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.

Sitaxsentan acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, sitaxsentan reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .

Clinical Efficacy

Numerous studies have evaluated the efficacy of sitaxsentan in patients with PAH. Key findings from clinical trials include:

- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with sitaxsentan showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for sitaxsentan-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .

- Hemodynamic Improvements : Sitaxsentan therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .

- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .

Safety Profile

While sitaxsentan has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:

- Hepatic Toxicity : Cases of acute liver failure associated with sitaxsentan have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting sitaxsentan therapy, highlighting the need for careful monitoring of liver function during treatment .

- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .

Case Studies

Several case studies provide insights into the real-world implications of sitaxsentan therapy:

- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating sitaxsentan therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .

- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, sitaxsentan improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .

Summary Table of Clinical Findings

| Study/Trial | Duration | Treatment Group | Key Findings |

|---|---|---|---|

| STRIDE-1 | 12 weeks | Sitaxsentan | +20 m increase in 6MWD vs placebo (p=0.027) |

| Extension Study | 26 weeks | Sitaxsentan | Improved NYHA class; sustained benefits |

| Case Study | N/A | Sitaxsentan | Acute liver failure reported |

Q & A

Q. What is the molecular mechanism of sitaxsentan in pulmonary arterial hypertension (PAH), and how is its selectivity for endothelin-A (ETA) receptors validated experimentally?

Sitaxsentan selectively inhibits ETA receptors, blocking endothelin-1-induced vasoconstriction while preserving endothelin-B (ETB)-mediated vasodilation and clearance. Validation involves:

- In vitro assays : Radioligand binding studies using human ETA and ETB receptors to measure IC50 values (e.g., 98% selectivity for ETA) .

- In vivo models : Hemodynamic measurements in PAH animal models (e.g., monocrotaline-induced PAH in rats) to assess reductions in pulmonary vascular resistance (PVR) .

Q. What primary and secondary endpoints are used to evaluate sitaxsentan efficacy in clinical trials?

- Primary endpoints : Change in peak oxygen consumption (peak VO₂) during cardiopulmonary exercise testing .

- Secondary endpoints :

- 6-minute walk distance (6MWD) improvement.

- Hemodynamic parameters (e.g., cardiac index, PVR) via right heart catheterization.

- Functional class (NYHA/WHO) and time to clinical worsening .

Q. How are safety and liver toxicity monitored in sitaxsentan trials?

- Methodology : Regular liver function tests (ALT/AST levels) due to dose-dependent hepatotoxicity (e.g., 10% incidence of elevated aminotransferases at 300 mg vs. 0% at 100 mg) .

- Protocol adjustments : Dose reductions or discontinuation for values >3× upper limit of normal .

Advanced Research Questions

Q. How can researchers resolve contradictions between sitaxsentan’s improvement in 6MWD and lack of significant peak VO₂ changes?

- Data analysis : Apply sensitivity analyses or subgroup stratification (e.g., idiopathic PAH vs. connective tissue disease (CTD)-associated PAH) to identify responder profiles .

- Statistical models : Use ANCOVA adjusted for baseline values to isolate treatment effects from confounding variables (e.g., disease heterogeneity) .

Q. What methodological considerations are critical when designing trials for sitaxsentan in CTD-associated PAH?

- Patient stratification : Separate scleroderma-spectrum disorders from systemic lupus erythematosus (SLE) due to divergent PAH progression .

- Endpoint selection : Prioritize 6MWD over peak VO₂, as the latter lacks validation in CTD subgroups .

Q. How does sitaxsentan’s CYP2C9 inhibition influence warfarin dosing, and how is this managed in clinical studies?

- Pharmacokinetic studies : Measure INR changes during co-administration. Sitaxsentan inhibits warfarin metabolism, requiring an 80% dose reduction to prevent bleeding .

- Protocol adjustments : Implement frequent INR monitoring and dose titration in crossover trials .

Q. What statistical approaches are used to analyze hemodynamic improvements (e.g., cardiac index, PVR) in sitaxsentan trials?

- Parametric tests : Paired t-tests for within-group changes (e.g., PVR reduction from baseline).

- Non-parametric tests : Wilcoxon signed-rank test for skewed data (e.g., NYHA class ordinal shifts) .

Q. How can researchers address heterogeneity in sitaxsentan trial data due to varying CTD subtypes?

- Meta-analysis : Pool data from multiple trials (e.g., STRIDE-1/1X) and apply random-effects models to account for subtype variability .

- Meta-regression : Explore covariates like baseline PVR or disease duration to explain outcome differences .

Q. What methodologies validate sitaxsentan’s long-term efficacy in open-label extension studies?

- Survival analysis : Kaplan-Meier curves for time-to-clinical worsening.

- Imputation methods : Last observation carried forward (LOCF) for missing data in functional class assessments .

Q. How do researchers balance internal validity and generalizability in sitaxsentan trials?

- Inclusion criteria : Enroll diverse PAH etiologies (idiopathic, CTD, congenital) but limit confounding via strict hemodynamic definitions (mPAP >25 mmHg).

- External validity : Report subgroup analyses to clarify applicability to specific populations (e.g., portopulmonary hypertension) .

Methodological Guidelines

- Data collection : Use standardized protocols for 6MWD (e.g., ATS guidelines) and central labs for biomarker assays .

- Conflict resolution : Predefine endpoints and statistical models in trial registries to reduce bias .

- Ethical compliance : Monitor liver toxicity rigorously and establish stopping rules for safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.